![molecular formula C13H14N2O3 B6081629 methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)
methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
The synthesis of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is being investigated for its potential therapeutic applications, particularly due to its structural similarity to other biologically active indole derivatives. Research has indicated that compounds in this class may exhibit:
- Antimicrobial Activity : Studies have shown that various indole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .
- Anticancer Properties : The compound's ability to interact with DNA and proteins positions it as a potential anticancer agent. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies
The compound has been the subject of biological investigations aimed at understanding its mechanism of action. Its indole structure allows it to bind effectively to various receptors and enzymes, modulating their activity:
- Anti-inflammatory Effects : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Industrial Applications
In the industrial context, this compound serves as an important building block for synthesizing more complex indole derivatives used in pharmaceuticals and specialty chemicals. Its unique substitution pattern imparts distinct chemical properties that can be exploited in various applications, including:
- Synthesis of Novel Therapeutics : The compound can be utilized in the design of new drugs targeting specific biological pathways or diseases.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) assays indicated promising results against various pathogens, highlighting the potential of indole derivatives in combating infections .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
5k | 14 ± 0.4 | Gram-positive |
5l | 15 ± 0.4 | Gram-negative |
Research investigating the biological activities of related indole compounds has demonstrated their capacity to inhibit specific enzymes linked to inflammation and cancer progression. These studies provide insights into how this compound could function similarly .
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological interactions .
Biological Activity
Methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- CAS Number : 1190256-52-0
- Predicted Boiling Point : 496.3 ± 25.0 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole structure allows it to bind to receptors and enzymes, influencing their activity:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Properties : It has shown potential in modulating cellular processes related to cancer cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Adenocarcinoma) | < 10 |
A375 (Melanoma) | 5.7 |
HUVEC (Human Umbilical Vein Endothelial Cells) | 1.4 - 6.2 |
In a study comparing its effects against other compounds, it demonstrated selective cytotoxicity, particularly against melanoma and lung cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
Indole derivatives are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although specific data on its efficacy against particular pathogens is still limited .
Case Studies
- Cytotoxicity Assays : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. For example, it was found to suppress endothelial cell proliferation induced by growth factors .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound interacts with specific targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapeutics .
- Comparative Analysis : When compared to other indole derivatives, this compound exhibited unique properties due to its substitution pattern on the indole ring, enhancing its biological activity .
Properties
IUPAC Name |
methyl 2-[(1-methylindole-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-7-6-9-10(4-3-5-11(9)15)13(17)14-8-12(16)18-2/h3-7H,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHMKIFSSAJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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